![molecular formula C10H8BrN3O B13275886 1-[2-(4-Bromo-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B13275886.png)
1-[2-(4-Bromo-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Bromo-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one is a heterocyclic compound that features both pyrazole and pyridine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the bromo substituent on the pyrazole ring and the ethanone group attached to the pyridine ring contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Bromo-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 4-bromo-1H-pyrazole with 2-chloro-3-pyridinecarboxaldehyde under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(4-Bromo-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromo substituent on the pyrazole ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ethanone group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Products with different substituents on the pyrazole ring.
Oxidation Reactions: Carboxylic acids or other oxidized derivatives.
Reduction Reactions: Alcohols or other reduced derivatives.
Scientific Research Applications
1-[2-(4-Bromo-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.
Biological Studies: The compound is studied for its interactions with various biological targets, such as enzymes and receptors.
Material Science: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[2-(4-Bromo-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromo substituent and the ethanone group play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
- 2-Bromo-1-(pyridin-3-yl)ethan-1-one
- 4-Bromo-1H-pyrazole
- 3-(4-Bromo-phenyl)-1-(1-oxy-pyridin-2-yl)-propenone
Comparison: 1-[2-(4-Bromo-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one is unique due to the combination of the pyrazole and pyridine rings, which imparts distinct chemical properties and reactivity. The presence of the bromo substituent on the pyrazole ring further enhances its potential for various chemical transformations and applications .
Properties
Molecular Formula |
C10H8BrN3O |
|---|---|
Molecular Weight |
266.09 g/mol |
IUPAC Name |
1-[2-(4-bromopyrazol-1-yl)pyridin-3-yl]ethanone |
InChI |
InChI=1S/C10H8BrN3O/c1-7(15)9-3-2-4-12-10(9)14-6-8(11)5-13-14/h2-6H,1H3 |
InChI Key |
LDDAGQWFAXJMAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N=CC=C1)N2C=C(C=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]ethan-1-ol](/img/structure/B13275822.png)
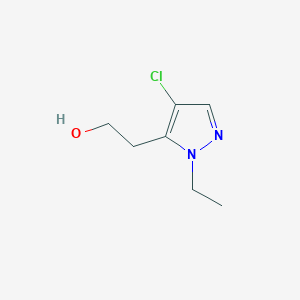
![4-{[(4-Methoxyphenyl)methyl]amino}butan-2-ol](/img/structure/B13275834.png)
![4-Chloro-5-(2-chlorophenyl)-2-isopropylthieno[2,3-d]pyrimidine](/img/structure/B13275838.png)
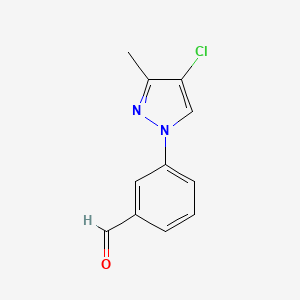



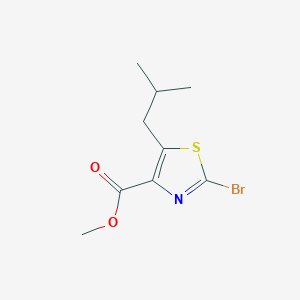
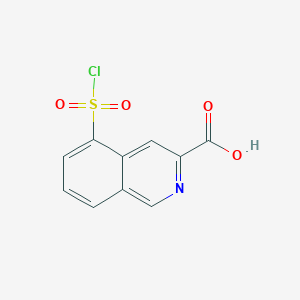
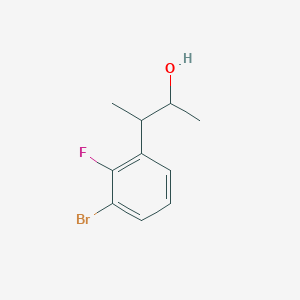
![2-[(2-Methylbutan-2-yl)oxy]-1,3-thiazol-5-amine](/img/structure/B13275879.png)


